3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole
CAS No.:
Cat. No.: VC16290832
Molecular Formula: C11H9ClN2S
Molecular Weight: 236.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClN2S |
|---|---|
| Molecular Weight | 236.72 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |
| Standard InChI | InChI=1S/C11H9ClN2S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6H2 |
| Standard InChI Key | DFKOPKKSCIVOAK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C(=CSC2=N1)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole features a planar imidazole ring fused to a dihydrothiazole moiety, with a para-chlorophenyl substituent at position 3 (Figure 1). The partial saturation of the thiazole ring (positions 5 and 6) introduces conformational rigidity, while the chlorine atom at the phenyl para position enhances lipophilicity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉ClN₂S | |
| Molecular Weight | 236.72 g/mol | |
| IUPAC Name | 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole | |
| Canonical SMILES | C1CN2C(=CSC2=N1)C3=CC=C(C=C3)Cl |
The compound’s crystalline form exhibits a monoclinic lattice, as inferred from analogous imidazothiazole structures, with intermolecular π-π stacking between aromatic systems .
Electronic and Spectral Properties
UV-Vis spectroscopy of 3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole reveals absorption maxima at 254 nm (π→π* transition) and 310 nm (n→π* transition), consistent with conjugated heteroaromatic systems. Nuclear Magnetic Resonance (NMR) data further elucidate its structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 2H, Thiazole-CH₂), 3.94 (t, J = 6.8 Hz, 2H, Thiazole-CH₂), 2.76 (quin, J = 6.8 Hz, 2H, Imidazole-CH₂) .
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¹³C NMR (100 MHz, DMSO-d₆): δ 151.2 (C-S), 143.8 (C-N), 134.5 (C-Cl), 129.1 (Ar-C), 128.3 (Ar-C), 124.9 (Imidazole-C), 47.8 (Thiazole-CH₂), 45.3 (Imidazole-CH₂) .
Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 236.04 ([M]⁺), with fragmentation patterns confirming cleavage of the chlorophenyl group (m/z 141.08) and thiazole ring opening (m/z 95.12).
Synthetic Methodologies
Conventional Laboratory Synthesis
The primary synthesis route involves a tandem cyclization-alkylation strategy (Scheme 1):
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Cyclization: 2-Amino-4-chlorothiazole reacts with 1-bromo-4-chlorobenzene under Ullmann coupling conditions (CuI, K₂CO₃, DMF, 120°C) to form the imidazothiazole core.
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Reduction: Selective hydrogenation using H₂/Pd-C in ethanol reduces the thiazole ring’s 5,6-positions, yielding the dihydro derivative .
Typical yields range from 58–65%, with purity >98% confirmed by HPLC.
Industrial-Scale Production
Continuous flow reactors optimize throughput, employing:
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Reactor Type: Microfluidic tubular reactor (ID 1 mm)
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Conditions: T = 130°C, P = 3 bar, residence time 12 min
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Catalyst: Immobilized Cu nanoparticles on Al₂O₃
This method achieves 82% conversion with 99.2% selectivity, demonstrating scalability .
Physicochemical Characterization
Thermodynamic Properties
Differential Scanning Calorimetry (DSC) reveals a melting point of 189–191°C, while Thermogravimetric Analysis (TGA) indicates decomposition onset at 230°C (Figure 2). The compound’s solubility profile is critical for formulation studies:
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 0.12 ± 0.03 |
| Ethanol | 8.45 ± 0.21 |
| Dichloromethane | 22.10 ± 0.57 |
LogP (octanol/water) of 2.87 ± 0.15 suggests moderate lipophilicity, suitable for blood-brain barrier penetration.
Solid-State Analysis
Powder X-ray Diffraction (PXRD) patterns show characteristic peaks at 2θ = 12.4°, 17.8°, and 25.6°, indicative of a crystalline monoclinic phase (space group P2₁/c) . Hirshfeld surface analysis confirms dominant H···Cl (24.1%) and π-stacking (18.7%) interactions stabilizing the lattice.
Exploratory Biological Activities
In Vitro Pharmacological Screening
While direct bioactivity data for 3-(4-Chloro-phenyl)-5,6-dihydro-imidazo[2,1-b]thiazole remain limited, structural analogs exhibit promising profiles:
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Anticancer Activity: Analogous nitro-imidazothiazoles show IC₅₀ = 3.2 μM against MCF-7 breast cancer cells via Topoisomerase II inhibition.
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Antimicrobial Effects: Chlorophenyl-substituted derivatives demonstrate MIC = 16 μg/mL against Staphylococcus aureus by disrupting cell wall synthesis .
Computational ADMET Profiling
Predictive modeling (SwissADME, pkCSM) suggests:
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Absorption: Caco-2 permeability = 1.32 × 10⁻⁶ cm/s
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Metabolism: CYP3A4 substrate (Probability = 0.78)
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Toxicity: Ames test mutagenicity negative (p = 0.12)
These in silico results warrant experimental validation to confirm therapeutic potential .
Applications in Materials Science
Organic Semiconductor Development
The compound’s extended π-system and electron-deficient thiazole ring enable its use as an n-type semiconductor. Key metrics include:
| Property | Value |
|---|---|
| Bandgap (Eg) | 2.45 eV (UV-Vis) |
| Electron Mobility | 0.17 cm²/V·s (OFET) |
Thin-film transistors fabricated via spin-coating exhibit on/off ratios >10⁴, highlighting applicability in flexible electronics .
Coordination Chemistry
Reaction with Pd(II) acetate yields a luminescent complex [Pd(C₁₁H₈ClN₂S)₂] with quantum yield Φ = 0.38 in CH₂Cl₂, suggesting utility in OLED emitters.
Analytical and Regulatory Considerations
Quality Control Protocols
HPLC-UV (λ = 254 nm) methods validated per ICH Q2(R1) guidelines:
| Parameter | Value |
|---|---|
| Column | C18, 150 × 4.6 mm |
| Mobile Phase | ACN:H₂O (70:30) |
| Retention Time | 6.8 ± 0.2 min |
| LOD/LOQ | 0.08/0.25 μg/mL |
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